

## A Comprehensive Technical Guide to (R)-4-Fluorophenylglycine

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Compound of Interest		
Compound Name:	(R)-4-Fluorophenylglycine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **(R)-4-Fluorophenylglycine**, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, synthesis and resolution protocols, and its role in drug development.

**Core Data Summary** 

Property	Value	Reference
CAS Number	93939-74-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub>	[1][2]
Molecular Weight	169.16 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	≥300 °C	[2][3]
Optical Rotation [α]20/D	-138 ± 2°, c = 1% in 1 M HCl	[2]
pKa (Predicted)	1.90 ± 0.10	[2][3]
Solubility	Soluble in 1M HCl	[3]



### **Synonyms**

Common synonyms for **(R)-4-Fluorophenylglycine** include:

- (R)-2-Amino-2-(4-fluorophenyl)acetic acid[2]
- D-4-Fluorophenylglycine[4]
- H-D-Phg(4-F)-OH[2]
- 4-Fluoro-D-phenylglycine[2]
- (-)-4-Fluoro-D-phenylglycine[2]

## **Experimental Protocols**

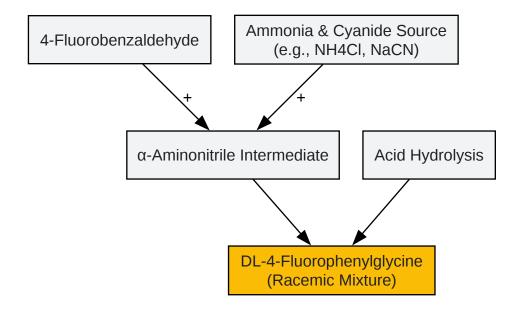
The synthesis of enantiomerically pure **(R)-4-Fluorophenylglycine** typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

# Synthesis of Racemic DL-4-Fluorophenylglycine (Strecker Synthesis)

The Strecker synthesis is a well-established method for producing racemic  $\alpha$ -amino acids from aldehydes.[5][6]

Workflow for Strecker Synthesis





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Caption: General workflow for the Strecker synthesis of racemic 4-Fluorophenylglycine.

#### Methodology:

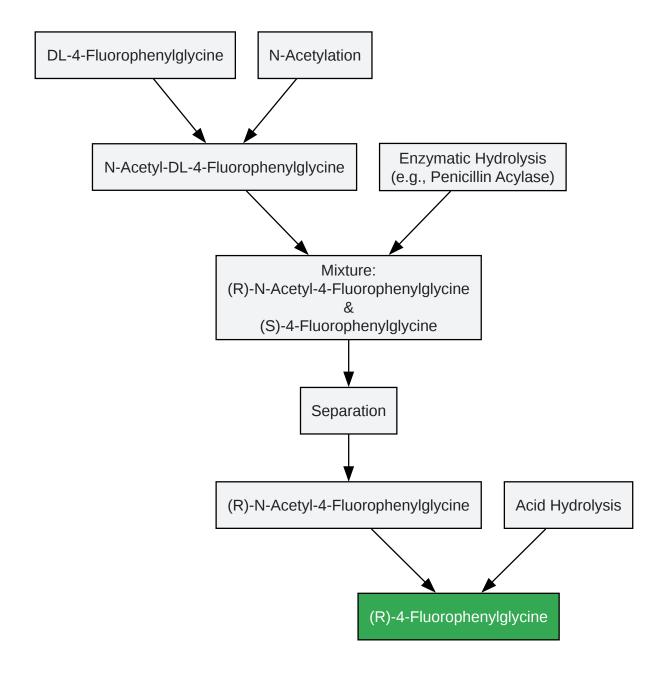
- Imine Formation: 4-Fluorobenzaldehyde is reacted with ammonia (often from an ammonium salt like ammonium chloride) to form an imine.[5][6]
- Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.[5][6]
- Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the racemic mixture of DL-4-Fluorophenylglycine.[5][7]

## Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This process typically involves the N-acetylation of the racemic amino acid followed by enantioselective hydrolysis catalyzed by an enzyme such as penicillin acylase.

Workflow for Enzymatic Resolution





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Caption: General workflow for the enzymatic resolution of DL-4-Fluorophenylglycine.

#### Methodology:

 N-Acetylation: The racemic DL-4-Fluorophenylglycine is first N-acetylated, typically using acetic anhydride.



- Enzymatic Hydrolysis: The resulting N-acetyl-DL-4-fluorophenylglycine is then subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin acylase, selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer intact.
- Separation: The mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on differences in their solubility at a specific pH.
- Hydrolysis of (R)-enantiomer: The isolated N-acetyl-(R)-4-fluorophenylglycine is then hydrolyzed under acidic conditions to yield the final product, (R)-4-Fluorophenylglycine.

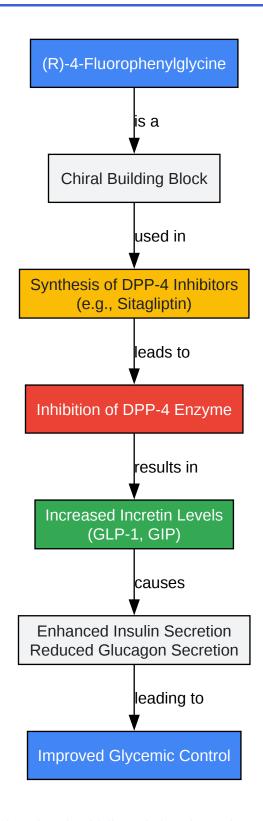
## **Applications in Drug Development**

**(R)-4-Fluorophenylglycine** is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The fluorine substitution can enhance the binding affinity and metabolic stability of the final drug molecule.

While a specific signaling pathway directly modulated by **(R)-4-Fluorophenylglycine** itself is not prominently documented, its incorporation into drugs like Sitagliptin positions it as a critical component in the modulation of the DPP-4 pathway.

Logical Relationship in DPP-4 Inhibition





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Caption: Role of **(R)-4-Fluorophenylglycine** as a building block in the context of DPP-4 inhibition.



This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The provided data and protocols are intended to facilitate the effective utilization of **(R)-4-Fluorophenylglycine** in the synthesis of novel therapeutic agents.

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